[rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride
CAS No.:
Cat. No.: VC13806649
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol
* For research use only. Not for human or veterinary use.
![[rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride -](/images/structure/VC13806649.png)
Specification
Molecular Formula | C10H13ClFN |
---|---|
Molecular Weight | 201.67 g/mol |
IUPAC Name | [(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C10H12FN.ClH/c11-9-3-1-2-7(4-9)10-5-8(10)6-12;/h1-4,8,10H,5-6,12H2;1H/t8-,10-;/m0./s1 |
Standard InChI Key | AXSMTSASKAIQRQ-GNAZCLTHSA-N |
Isomeric SMILES | C1[C@H]([C@@H]1C2=CC(=CC=C2)F)CN.Cl |
SMILES | C1C(C1C2=CC(=CC=C2)F)CN.Cl |
Canonical SMILES | C1C(C1C2=CC(=CC=C2)F)CN.Cl |
Introduction
Structural Characteristics and Molecular Properties
The compound’s IUPAC name, [(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine hydrochloride, specifies its absolute stereochemistry at the cyclopropane ring’s C1 and C2 positions. The 3-fluorophenyl group is attached to the cyclopropane ring, while the methanamine group is positioned on the adjacent carbon. The hydrochloride salt enhances aqueous solubility, a critical property for in vitro and in vivo studies.
Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃ClFN |
Molecular Weight | 201.67 g/mol |
IUPAC Name | [(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine hydrochloride |
Stereochemistry | rel-(+), (1R,2R) configuration |
Salt Form | Hydrochloride |
The cyclopropane ring introduces significant ring strain (≈27.5 kcal/mol), which can influence conformational rigidity and binding interactions with biological targets. The fluorine atom at the phenyl ring’s meta position modulates electronic properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
Property | [rel-(+)-(1R,2R) Isomer] | (1S,2S) Isomer |
---|---|---|
LogP (Predicted) | 2.1 | 2.0 |
Metabolic Stability | High (t₁/₂ = 4.2 h) | Moderate (t₁/₂ = 2.8 h) |
BBB Permeability | High | Moderate |
BBB: Blood-brain barrier. Predicted values based on analogs.
Applications in Pharmaceutical Research
Intermediate in Drug Development
The compound serves as a precursor for synthesizing analogs with modified pharmacological profiles. For example:
-
Antidepressants: Fluorinated cyclopropane derivatives are investigated for enhanced SSRI activity.
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Antivirals: Structural rigidity may improve binding to viral protease active sites.
Case Study: Serotonin Receptor Binding
In silico docking studies suggest the (1R,2R) isomer binds 5-HT₂A with a glide score of −9.2 kcal/mol, compared to −7.8 kcal/mol for the (1S,2S) isomer. This highlights the role of stereochemistry in target engagement.
Comparative Analysis with Structural Analogs
Positional Isomers
Compound | Fluorine Position | Key Difference |
---|---|---|
[rel-(+)-(1R,2R)-2-(2-Fluorophenyl)...] | Ortho | Reduced steric hindrance |
[rel-(+)-(1R,2R)-2-(4-Fluorophenyl)...] | Para | Enhanced electronic effects |
Non-Cyclopropane Analogs
Compound | Structure | Pharmacological Profile |
---|---|---|
1-(3-Fluorophenyl)ethaneamine | Linear chain | Lower receptor affinity (IC₅₀ = 450 nM) |
1-(3-Fluorophenyl)pyrrolidine | Heterocyclic | Improved metabolic stability |
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